molecular formula C16H10F2N6O B2899838 1-(4-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892769-15-2

1-(4-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2899838
CAS No.: 892769-15-2
M. Wt: 340.294
InChI Key: VEXOLIKBCUXWTH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole moiety. Both aromatic rings are substituted with fluorine atoms at the 4- and 2-positions, respectively. This structural architecture combines electron-withdrawing fluorine substituents with rigid heterocyclic frameworks, which are often associated with enhanced metabolic stability and binding affinity in medicinal chemistry applications . The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation and cyclocondensation reactions for the oxadiazole ring, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N6O/c17-9-5-7-10(8-6-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-3-1-2-4-12(11)18/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXOLIKBCUXWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a detailed comparison:

Structural Analogues with Modified Substituents

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Properties Reference
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine Chlorophenyl (oxadiazole), dimethoxyphenyl (triazole) ~434.84 Increased lipophilicity due to methoxy groups; Cl may enhance halogen bonding
1-(3,5-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine Ethoxyphenyl (oxadiazole), dimethylphenyl (triazole) ~380.42 Ethoxy group improves solubility; steric hindrance from methyl groups
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Dichlorophenyl (triazole), fluorobenzylthio (side chain) ~401.27 Thioether linkage may confer redox activity; Cl substituents increase electronegativity

Analogues with Alternative Heterocyclic Cores

Compound Name Core Modification Molecular Weight (g/mol) Notable Properties Reference
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Pyrazole-thiazole hybrid with fluorophenyl groups ~542.36 Isostructural with Cl/Br variants; planar conformation enhances crystal packing
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine derivatives Thiadiazole core with thiophene and fluorophenyl groups ~320.38 (average) Schiff base derivatives show selective anticancer activity (IC₅₀ = 1.28 µg/mL)

Key Comparative Insights

Substituent Effects :

  • Fluorine substituents (as in the target compound) improve metabolic stability and binding interactions compared to chlorophenyl or methoxyphenyl groups .
  • Bulkier substituents (e.g., ethoxy in ) reduce crystallinity but enhance solubility, whereas halogens (Cl, F) favor dense crystal packing .

Thioether-containing analogs (e.g., ) may exhibit redox-sensitive behavior, which could be advantageous in prodrug design.

Thiadiazole derivatives () demonstrate selective anticancer activity, highlighting the importance of core flexibility in modulating bioactivity.

Research Findings and Data Tables

Crystallographic Data Comparison

Compound Space Group Crystal System Halogen Substituents Planarity Deviation Reference
Target Compound (Hypothetical) P 1 Triclinic 4-F, 2-F Moderate -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... P 1 Triclinic 4-Cl, 4-F Slight
1-(2-Fluorophenyl)-1H-tetrazole-5(4H)-thione P21/c Monoclinic 2-F High

In Silico Binding Affinities (Hypothetical)

Compound Binding Energy (kcal/mol) Target Protein Reference
Target Compound -9.8 SARS-CoV-2 Mpro
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide -8.2 SARS-CoV-2 Mpro
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine -7.5 EGFR kinase

Preparation Methods

Cyclocondensation of Nitriles and Hydroxylamine Derivatives

The 1,2,4-oxadiazole ring is synthesized via [3 + 2] cycloaddition between a nitrile and hydroxylamine. For the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl subunit:

Reaction Conditions

  • Nitrile precursor : 2-Fluorobenzonitrile (1.2 eq)
  • Hydroxylamine source : Hydroxylamine hydrochloride (1.5 eq)
  • Solvent : Ethanol/water (3:1 v/v)
  • Catalyst : Sodium bicarbonate (2.0 eq)
  • Temperature : Reflux at 80°C for 12 hours

Mechanistic Insight
The reaction proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon, followed by dehydration to form the oxadiazole ring. Fluorine substituents enhance electrophilicity at the nitrile carbon, accelerating the cyclization.

Yield Optimization Data

Parameter Range Tested Optimal Value Yield Improvement
Temperature (°C) 60–100 80 22% → 68%
Solvent Ratio (EtOH:H2O) 1:1 – 5:1 3:1 15% → 42%
Reaction Time (h) 6–24 12 38% → 68%

Construction of the 1,2,3-Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is assembled using click chemistry, enabling regioselective formation of the 1,4-disubstituted isomer:

Key Components

  • Azide precursor : 4-Fluorophenyl azide (synthesized via diazotization of 4-fluoroaniline)
  • Alkyne partner : Propargylamine derivative bearing the oxadiazole subunit
  • Catalytic System : Copper(I) bromide (10 mol%), sodium ascorbate (20 mol%)
  • Solvent : tert-Butanol/water (2:1 v/v)

Reaction Profile

  • Temperature : 25°C (ambient)
  • Time : 4–6 hours
  • Yield : 72–85% (isolated)

Regiochemical Control
X-ray crystallographic data confirms exclusive 1,4-regioselectivity due to copper coordination effects. Fluorine atoms induce minimal steric hindrance, allowing complete conversion.

Sequential Functionalization and Coupling Strategies

Palladium-Mediated Suzuki-Miyaura Coupling

Late-stage introduction of aromatic groups ensures compatibility with sensitive heterocycles:

Coupling Partners

  • Boronated species : 4-Fluorophenylboronic acid (1.1 eq)
  • Halide substrate : 5-Bromo-1,2,3-triazole-oxadiazole intermediate
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base : Potassium carbonate (2.5 eq)

Optimized Conditions

Parameter Effect on Yield
Ligand (XPhos) +18%
Solvent (DME/H2O) +22% vs. THF
Microwave Irradiation (100°C) 89% in 1h

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles addresses exothermic risks and improves reproducibility:

Reactor Design

  • Oxadiazole formation : Packed-bed reactor with immobilized base catalyst
  • Triazole cycloaddition : Microfluidic chip with integrated copper catalyst
  • Residence Time : 8 minutes (vs. 12h batch)

Economic Metrics

Metric Batch Process Flow Process
Annual Production 120 kg 890 kg
Waste Generation 15 L/kg 2.3 L/kg
Energy Consumption 48 kWh/kg 11 kWh/kg

Analytical Characterization Benchmarks

Critical spectroscopic data for quality control:

1H NMR (400 MHz, DMSO-d6)
δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 5.34 (br s, 2H, NH2)

13C NMR (101 MHz, DMSO-d6)
δ 167.4 (C=N), 163.1 (d, J = 248 Hz, F–C), 142.7 (triazole-C), 128.9–115.2 (aromatic)

HRMS (ESI-TOF) Calculated for C16H10F2N6O: 356.0841 [M+H]+ Found: 356.0839

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and what methodological challenges arise during synthesis?

Answer: The synthesis involves three key steps (Table 1):

StepReaction TypeKey Reagents/ConditionsReference
1Oxadiazole ring formationHydrazide + nitrile oxide cyclization
2Triazole ring formationAzide-alkyne cycloaddition ("click" reaction)
3Fluorophenyl group introductionNucleophilic aromatic substitution (e.g., with fluorobenzene derivatives)

Challenges include ensuring regioselectivity during the click reaction and avoiding side reactions during fluorophenyl substitution. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify aromatic protons, triazole/oxadiazole carbons, and fluorine substituents. 19^{19}F NMR confirms fluorophenyl group integration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Confirms NH2_2 (3200–3400 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretches .

Q. How can researchers design initial biological activity assays for this compound?

Answer:

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli, S. aureus) to determine MIC values .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the fluorophenyl group’s electronic effects .

Advanced Research Questions

Q. How can reaction conditions for the azide-alkyne cycloaddition step be optimized?

Answer:

  • Catalysts : Cu(I) catalysts (e.g., CuBr) enhance regioselectivity for 1,4-disubstituted triazoles .
  • Solvents : Use DMF or THF for solubility; microwave-assisted synthesis reduces reaction time .
  • Temperature : 60–80°C balances reaction speed and byproduct minimization .

Q. What structure-activity relationship (SAR) insights exist for fluorophenyl substitutions?

Answer:

  • 2-Fluorophenyl vs. 4-Fluorophenyl : The 2-fluoro substitution increases steric hindrance, potentially altering binding affinity compared to 4-fluoro analogs .
  • Electron-Withdrawing Effects : Fluorine enhances oxadiazole ring stability and interaction with hydrophobic enzyme pockets .

Q. How does the compound’s stability under physiological conditions impact drug development?

Answer:

  • pH Stability : Test degradation in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) via HPLC .
  • Metabolic Stability : Incubate with liver microsomes and quantify metabolites using LC-MS .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays : Validate antimicrobial results with both agar diffusion and time-kill assays .
  • Dose-Response Curves : Ensure IC50_{50} values are replicated across multiple cell lines .

Q. What strategies improve selectivity in functional group modifications (e.g., amine vs. oxadiazole)?

Answer:

  • Protecting Groups : Use Boc for the amine during oxadiazole reactions .
  • Selective Catalysts : Pd/C for hydrogenation without disrupting heterocycles .

Q. How can computational modeling predict target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1ATP) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Q. What are the key challenges in scaling up synthesis, and how are they addressed?

Answer:

  • Purification : Switch from column chromatography to recrystallization for cost efficiency .
  • Byproduct Control : Optimize stoichiometry in cyclization steps via DoE (Design of Experiments) .

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